Home > Products > Screening Compounds P12481 > Glucagon receptor antagonists-4
Glucagon receptor antagonists-4 - 1393124-08-7

Glucagon receptor antagonists-4

Catalog Number: EVT-279210
CAS Number: 1393124-08-7
Molecular Formula: C26H28F3N3O4
Molecular Weight: 503.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glucagon receptor antagonists (GRAs) are a class of molecules that bind to the glucagon receptor (GCGr) and block the action of the hormone glucagon. [, ] GRAs are classified as either peptide-based or non-peptide-based. [, ] These molecules are investigated for their potential in treating type 2 diabetes mellitus (T2DM). [, , , , , , , , ]

Synthesis Analysis

The synthesis of GRAs varies depending on the specific molecule and its chemical structure. Several patent publications between 2006 and 2010 describe various structural motifs and synthesis methods for small molecule GRAs. [] Specific examples of synthetic approaches include:

  • Modification of existing molecules: Starting from a lead compound with modest affinity for the human glucagon receptor, optimization was achieved through targeted libraries and medicinal chemistry. This approach yielded ligands with nanomolar affinities, confirmed to be competitive glucagon receptor antagonists. []
  • Structure-activity relationship (SAR) studies: SAR studies for benzimidazole-based antagonists identified specific modifications that improved binding affinity. These studies highlighted the importance of the benzimidazole moiety for receptor binding. []
  • Optimization for pharmacokinetic properties: Researchers have focused on improving the pharmacokinetic properties of GRAs, including oral bioavailability and metabolic stability. Strategies include stabilizing molecules against metabolic turnover and identifying metabolites to guide further optimization. [, , ]
Molecular Structure Analysis
  • Cyclic cores: Compounds with 5-aminothiazole cores have shown improved pharmacokinetic properties compared to earlier GRAs, even with slightly lower glucagon receptor affinity. []
  • Hydrazide moieties: Alkylidene hydrazides have been identified as potent hGluR antagonists. Extensive SAR studies explored modifications to the core, linkage, and distal aryl groups to improve binding affinity and pharmacokinetic properties. []
  • Spiroimidazolone core: Spiroimidazolone-based antagonists offer potent hGCGR antagonism with high selectivity over the human glucagon-like peptide-1 receptor. []
Mechanism of Action

GRAs exert their therapeutic effect by binding to the glucagon receptor (GCGr) and blocking the binding of glucagon. [, , , , , , , , , , , , , ] This inhibition leads to:

  • Repression of hepatic glucose production: GRAs primarily act on the liver to inhibit glucagon's effect of promoting glucose production, thus reducing blood glucose levels. [, , , , , , , , ]
  • Potential modulation of lipid metabolism: Although debated, some studies suggest that GRAs may indirectly influence lipid metabolism. [, ]
Physical and Chemical Properties Analysis
  • Solubility and stability: Designing GRAs with appropriate solubility and stability is crucial for their formulation and delivery as therapeutic agents. [, ]
  • Oral bioavailability: Achieving good oral bioavailability is essential for developing GRAs as convenient oral medications. Strategies to enhance this property have been a focus in GRA research. [, , , , ]
  • Metabolic stability: GRAs should resist rapid breakdown in the body to ensure sustained therapeutic levels. Research efforts have focused on identifying and modifying structures prone to metabolic degradation. [, , , ]
Applications

The primary application of GRAs explored in the provided research is as a potential therapeutic for T2DM. [, , , , , , , , ] Key findings supporting this application include:

  • Improved glycemic control in preclinical models: GRAs effectively lower blood glucose levels in various animal models of diabetes, including high-fat-fed and obese mice. [, , , ]
  • Increased circulating GLP-1 levels: Studies indicate that GCGR blockage by GRAs leads to elevated GLP-1 levels, potentially contributing to improved glycemic control. This elevation is attributed to increased GLP-1 production and L-cell proliferation in the intestines. []
  • Potential role in beta-cell regeneration: Research suggests that GRAs may promote beta-cell regeneration in T2DM, possibly mediated by liver-derived FGF21. []
Future Directions
  • Understanding the long-term effects of GCGR antagonism: Further research is needed to fully elucidate the long-term consequences of inhibiting glucagon signaling, particularly regarding lipid metabolism, cardiovascular health, and other potential off-target effects. [, , , ]
  • Developing GRAs with improved safety profiles: Addressing safety concerns associated with earlier GRAs, such as cholesterol elevation, aminotransferase elevation, and blood pressure effects, remains a critical area for future research. [, , ]
  • Exploring combination therapies: Investigating the potential of GRAs in combination with other antidiabetic medications could lead to more effective treatment strategies for T2DM. [, , ]
  • Investigating tissue-specific effects of glucagon: A better understanding of how glucagon acts in different tissues beyond glucose regulation could open new avenues for developing more targeted and effective therapies. []
  • Elucidating the role of glucagon resistance: The emerging concept of hepatic glucagon resistance warrants further investigation to understand its implications for diabetes treatment and the potential of GRAs in this context. []

Quinoxalines/Pyrrolo[1,2-a]quinoxalines

Compound Description: Quinoxalines and pyrrolo[1,2-a]quinoxalines represent a class of heterocyclic compounds known for their diverse pharmacological activities. In the context of the provided research, they are mentioned as a class of non-peptide glucagon receptor antagonists [].

Mercaptobenzimidazoles

Compound Description: Mercaptobenzimidazoles are another class of heterocyclic compounds recognized for their diverse pharmacological properties. Research highlights their exploration as non-peptide antagonists for the glucagon receptor [].

2-Pyridyl-3,5-diarylpyrroles

Compound Description: These compounds represent a class of pyrrole derivatives investigated for their potential as non-peptide antagonists of the glucagon receptor [].

Quinoline Hydrazones

Compound Description: Quinoline hydrazones are a class of organic compounds containing both quinoline and hydrazone functionalities. Research suggests their exploration as potential non-peptide antagonists for the glucagon receptor [].

4-Phenylpyridines

Compound Description: 4-Phenylpyridines are a class of compounds containing a phenyl ring linked to a pyridine ring. These compounds have been studied for their potential as non-peptide antagonists for the glucagon receptor [].

Alkylidene Hydrazides

Compound Description: Alkylidene hydrazides are a class of organic compounds characterized by a hydrazone group attached to an alkyl chain. They are identified as a significant class of non-peptide glucagon receptor antagonists in several studies [, , ].

Isoserine Derivatives

Compound Description: Isoserine derivatives, characterized by an amino group on the beta carbon of a carboxylic acid, have been studied as potential glucagon receptor antagonists [].

β-Alanine Derivatives

Compound Description: β-alanine derivatives, characterized by an amino group on the beta carbon of a propionic acid moiety, have shown promise as orally available glucagon receptor antagonists [, ].

Bicyclic 19-residue peptide BI-32169

Compound Description: BI-32169 is a specific bicyclic peptide composed of 19 amino acid residues that has been researched for its potential as a glucagon receptor antagonist [].

Des-His1-[Glu9] glucagon amide and related compounds

Compound Description: Des-His1-[Glu9] glucagon amide represents a class of glucagon analogs where specific amino acid residues in the native glucagon sequence are modified. These modifications aim to create compounds with antagonistic activity at the glucagon receptor [, ].

5-Hydroxyalkyl-4-phenylpyridines

Compound Description: This class of compounds, characterized by a phenyl ring attached to a pyridine ring with a hydroxyalkyl group at position 5, has been explored for its glucagon receptor antagonist properties [].

N-[3-Cano-6- (1,1 dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-ethylbutamide

Compound Description: This compound represents a more structurally complex molecule investigated for its glucagon receptor antagonist activity [].

Skyrin

Compound Description: Skyrin is a natural anthraquinone compound known for its diverse biological activities, including potential anti-diabetic properties [].

NNC 25-2504

Compound Description: NNC 25-2504 is a highly potent and orally available alkylidene hydrazide-based glucagon receptor antagonist. Research demonstrates its efficacy in inhibiting glucagon-stimulated glucose production in vitro and in vivo [].

LY2409021

Compound Description: LY2409021 is a small-molecule glucagon receptor antagonist that has been clinically investigated [, ]. While its specific chemical structure isn't provided in the abstracts, it's known for its efficacy in lowering HbA1c levels but also for potential side effects like increased liver fat.

Properties

CAS Number

1393124-08-7

Product Name

Glucagon receptor antagonists-4

IUPAC Name

3-[[4-[(1S)-1-[3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenoxy]butyl]benzoyl]amino]propanoic acid

Molecular Formula

C26H28F3N3O4

Molecular Weight

503.5 g/mol

InChI

InChI=1S/C26H28F3N3O4/c1-4-5-22(18-6-8-19(9-7-18)25(35)30-11-10-23(33)34)36-21-12-16(2)24(17(3)13-21)32-15-20(14-31-32)26(27,28)29/h6-9,12-15,22H,4-5,10-11H2,1-3H3,(H,30,35)(H,33,34)/t22-/m0/s1

InChI Key

IBDYYOQKQCCSDP-QFIPXVFZSA-N

SMILES

CCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C

Solubility

Soluble in DMSO

Synonyms

PF-06291874; PF 06291874; PF06291874; PF-6291874; PF 6291874; PF6291874.

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C

Isomeric SMILES

CCC[C@@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.